molecular formula C11H7N3O B13878989 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile

Cat. No.: B13878989
M. Wt: 197.19 g/mol
InChI Key: QVYOVWNFVINVRM-UHFFFAOYSA-N
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Description

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile is a heterocyclic compound that features a pyrazine ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile typically involves the formation of the pyrazine ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopyrazine with 4-cyanobenzaldehyde under acidic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Amino derivatives of the benzonitrile group.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-oxo-1H-pyrazin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Another pyrazine derivative with similar structural features.

    Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting diverse biological activities.

Uniqueness

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile is unique due to its specific combination of a pyrazine ring and a benzonitrile group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

4-(6-oxo-1H-pyrazin-3-yl)benzonitrile

InChI

InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)10-6-14-11(15)7-13-10/h1-4,6-7H,(H,14,15)

InChI Key

QVYOVWNFVINVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CNC(=O)C=N2

Origin of Product

United States

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